molecular formula C19H13ClFN3O2S B3398665 2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1021257-27-1

2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B3398665
CAS No.: 1021257-27-1
M. Wt: 401.8 g/mol
InChI Key: SIKINXDVWVEUPI-UHFFFAOYSA-N
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Description

2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a compound of significant interest in chemical and pharmaceutical research due to its unique structure and potential applications. This compound features a chlorinated benzothienopyrimidinone core, making it a subject of study for various chemical reactions and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide typically involves multiple steps:

  • Synthesis of the benzothieno[3,2-d]pyrimidinone core: This might involve cyclization reactions starting from thiophenol derivatives and appropriate reactants under anhydrous conditions.

  • Chlorination: Introduction of the chlorine atom at the 9-position often utilizes reagents such as thionyl chloride.

  • Formation of the acetamide linkage: This involves coupling the chlorinated intermediate with N-(5-fluoro-2-methylphenyl)acetamide under basic conditions.

Industrial Production Methods: Scaling up the production involves optimizing these steps to be economically viable and environmentally friendly. Catalysts and solvents might be recycled, and reaction conditions might be adjusted to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: This compound can undergo oxidation to form various oxides or reduction to yield different hydride species.

  • Substitution: Electrophilic and nucleophilic substitution reactions occur, especially at the chlorine site and the benzothienopyrimidinone core.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate or hydrogen peroxide.

  • Reducing agents: Lithium aluminium hydride or sodium borohydride.

  • Substitution conditions: Palladium-catalyzed cross-coupling reactions for more complex derivatives.

Major Products Formed: Products vary based on the type of reaction, ranging from oxidized or reduced forms to substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: Studied for its reactivity and stability, leading to the creation of new derivatives and potential catalysts.

Biology: Investigated for its biological activity, potentially inhibiting certain enzymes or interacting with specific proteins.

Medicine: Potential therapeutic agent with activities against various diseases, including cancers and bacterial infections.

Industry: Used in the development of new materials or as intermediates in the synthesis of complex molecules.

Mechanism of Action

The compound's mechanism of action depends on its specific biological target. Typically, it binds to active sites of proteins or enzymes, altering their function:

  • Molecular Targets: Enzymes involved in DNA replication or repair.

  • Pathways Involved: Could inhibit signaling pathways crucial for cell proliferation.

Comparison with Similar Compounds

  • Similar Compounds: Other benzothienopyrimidinones, such as 4-oxo[1]benzothieno[3,2-d]pyrimidin-3-yl derivatives.

  • Uniqueness: The specific substitution pattern (chlorine at 9-position, fluoro and methyl on acetamide) gives unique reactivity and biological profiles.

This compound's combination of unique chemical properties and potential biological activity makes it an exciting subject for ongoing research.

Properties

IUPAC Name

2-(9-chloro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O2S/c1-10-5-6-11(21)7-13(10)23-15(25)8-24-9-22-17-16-12(20)3-2-4-14(16)27-18(17)19(24)26/h2-7,9H,8H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKINXDVWVEUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide

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